molecular formula C12H13F3N4O7 B114927 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione CAS No. 143309-76-6

8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione

Cat. No. B114927
CAS RN: 143309-76-6
M. Wt: 382.25 g/mol
InChI Key: FYUJHEOHMJKNGM-RPDRRWSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a compound that has received significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione has been extensively studied for its potential applications in various fields. In biomedical research, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe in imaging studies.

Mechanism of Action

The mechanism of action of 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It can also induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione can have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It can also inhibit the growth and proliferation of cancer cells and reduce viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione in lab experiments is its high specificity and potency. It can selectively target certain enzymes and pathways, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Further studies are needed to investigate its safety and efficacy in clinical trials. Another area of research is the development of new synthesis methods that can improve the yield and scalability of this compound. Additionally, studies are needed to further elucidate its mechanism of action and identify new targets for its use.
Conclusion:
In conclusion, 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a compound that has significant potential for various scientific research applications. Its complex synthesis method and high specificity make it a valuable tool for studying enzymes and pathways. Further research is needed to fully understand its mechanism of action and identify new targets for its use.

Synthesis Methods

The synthesis of 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a complex process that involves multiple steps. The most commonly used method involves the reaction of 2-amino-4,6,7-trimethylpteridine-3,5-dione with formaldehyde and L-threonine in the presence of a catalyst. The resulting product is then treated with trifluoroacetic anhydride to obtain the final compound.

properties

CAS RN

143309-76-6

Product Name

8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione

Molecular Formula

C12H13F3N4O7

Molecular Weight

382.25 g/mol

IUPAC Name

8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione

InChI

InChI=1S/C12H13F3N4O7/c13-12(14,15)7-10(25)19(1-3(21)6(23)4(22)2-20)8-5(16-7)9(24)18-11(26)17-8/h3-4,6,20-23H,1-2H2,(H2,17,18,24,26)/t3-,4+,6-/m0/s1

InChI Key

FYUJHEOHMJKNGM-RPDRRWSUSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F

SMILES

C(C(C(C(CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F

Canonical SMILES

C(C(C(C(CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F

synonyms

6-(trifluoromethyl)-7-oxo-8-ribityllumazine
6-F3Me-7-ORL
6-trifluoromethyl-7-oxo-8-(D-ribityl)lumazine

Origin of Product

United States

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